molecular formula C22H25N3O2 B2846389 2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline CAS No. 443329-18-8

2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2846389
CAS No.: 443329-18-8
M. Wt: 363.461
InChI Key: IBIVYEACFIQUIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indolo[2,3-b]quinoxaline derivatives typically involves the condensation of isatin with o-phenylenediamine in the presence of Brønsted acids such as acetic, formic, or hydrochloric acid . Recent advancements have introduced the use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles under microwave irradiation to enhance reaction efficiency and yield .

Industrial Production Methods

Industrial production methods for 2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydro derivatives .

Properties

IUPAC Name

2,3-diethoxy-6-(2-methylpropyl)indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-5-26-19-11-16-17(12-20(19)27-6-2)24-22-21(23-16)15-9-7-8-10-18(15)25(22)13-14(3)4/h7-12,14H,5-6,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIVYEACFIQUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=C3C4=CC=CC=C4N(C3=N2)CC(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.